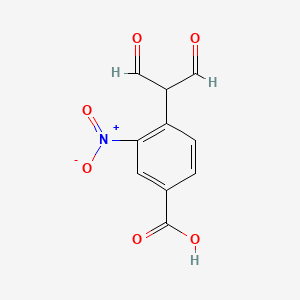

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid

Description

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid (CAS: 205985-96-2) is a nitrobenzoic acid derivative functionalized with a 1,3-dioxolane group at the 4-position and a nitro group at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₈NO₆, with a molecular weight of 238.18 g/mol. The compound is of interest in synthetic organic chemistry and pharmacological research due to its reactive nitro and dioxolane moieties, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

4-(1,3-dioxopropan-2-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO6/c12-4-7(5-13)8-2-1-6(10(14)15)3-9(8)11(16)17/h1-5,7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPWGRRTVZRIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371429 | |

| Record name | 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205985-96-2 | |

| Record name | 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-(1,3-dioxopropan-2-yl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.

Major Products Formed

Reduction: 4-(1,3-Dioxopropan-2-yl)-3-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The dioxopropan-2-yl moiety may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Structural Analogs with Dioxolane Substituents

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-3-nitrobenzoic acid (6d)

- Molecular Formula: C₁₂H₁₂NO₈

- Key Differences :

- The dioxolane group is methoxy-substituted (dimethoxy), altering solubility and steric bulk.

- Nitro group retains the 3-position, but the dioxolane is at the 2-position of the benzene ring.

- Synthesis : Synthesized in 60% yield via condensation reactions, confirmed by ¹H NMR (DMSO-d₆: δ 8.26–8.23 ppm for aromatic protons).

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid (6c)

- Molecular Formula: C₁₂H₁₂NO₈

- Key Differences :

Comparison Insight :

- Substituent Position : The 3-nitro group in the target compound may enhance electrophilic reactivity compared to 4-nitro derivatives due to resonance effects.

- Functional Groups: Methoxy vs. non-substituted dioxolane groups influence lipophilicity and hydrogen-bonding capacity.

Nitrobenzoic Acid Derivatives with Amino Substituents

4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2)

- Molecular Formula : C₉H₁₀N₂O₄

- Key Differences: Replaces the dioxolane group with a dimethylamino (-N(CH₃)₂) substituent. Exhibits basicity due to the amino group, contrasting with the acidic dioxolane.

4-(Methylamino)-3-nitrobenzoic acid (CAS: 41263-74-5)

- Molecular Formula : C₈H₈N₂O₄

- Key Differences: Smaller methylamino (-NHCH₃) group reduces steric hindrance compared to dimethylamino analogs. Reported as a yellow sticky solid.

Comparison Insight :

Derivatives with Heterocyclic Substituents

2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid (CAS: 73837-59-9)

- Molecular Formula : C₁₈H₁₂N₂O₇

- Hydroxy group at the 4-position introduces hydrogen-bonding capability.

4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid (CAS: 1220027-85-9)

- Molecular Formula : C₁₁H₁₂N₂O₅

Comparison Insight :

- Biological Relevance : Heterocyclic substituents (e.g., isoindole, pyrrolidine) may enhance binding to biological targets, as seen in studies of nitrobenzoic acids targeting bacterial enzymes.

Physicochemical and Electronic Properties

Table 1: Comparative Data for Key Analogs

Electronic Properties :

Biological Activity

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article synthesizes current knowledge on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C10H9NO7

- Molecular Weight : 255.18 g/mol

- CAS Number : 205985-96-2

The biological activity of this compound is attributed to its structural features, particularly the nitro group and the dioxopropan-2-yl moiety. The nitro group can undergo redox reactions, which may lead to the formation of reactive intermediates that interact with cellular components. The dioxopropan-2-yl group may facilitate interactions with enzymes and proteins, potentially influencing various biochemical pathways .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of nitrobenzoic acids have shown efficacy against various bacterial strains, suggesting that this compound could possess similar properties .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of nitrobenzoic acid derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating a possible therapeutic role in inflammatory diseases .

Anticancer Activity

Recent investigations into related compounds have demonstrated significant anticancer properties. For example, certain nitrobenzoic acid derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. This suggests that this compound may also have potential as an anticancer agent .

Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of nitro compounds on cancer cell lines, it was found that certain derivatives significantly inhibited cell growth. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Although specific data on this compound is limited, the findings suggest a promising avenue for further research into its anticancer properties .

Study 2: Inhibition of Inflammatory Markers

Another study focused on the anti-inflammatory effects of nitrobenzoic acids demonstrated that these compounds could lower levels of TNF-alpha and other inflammatory markers in stimulated macrophages. This effect was linked to the suppression of NF-kB signaling pathways, indicating that similar actions might be expected from this compound .

Data Table: Biological Activities and Mechanisms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.